Potency Advantage of Apoptosis Inducer 17 vs. Parent Compound Curcumin in Lung Cancer Cells
Apoptosis inducer 17 (compound CP) demonstrates a potency advantage over the parent compound curcumin in the H1299 non-small cell lung cancer cell line. Curcumin has been reported to inhibit the growth of H1299 cells with an IC50 value of 43 μM under similar 48-hour assay conditions [1]. In contrast, Apoptosis inducer 17 achieves an IC50 of 0.027 μM in the same cell line after 72 hours [2].
| Evidence Dimension | Cell Proliferation Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.027 μM (H1299 cells, 72h) |
| Comparator Or Baseline | Curcumin, IC50 = 43 μM (H1299 cells, 48h) |
| Quantified Difference | Apoptosis inducer 17 is approximately 1,593 times more potent than curcumin based on IC50 values. |
| Conditions | Cell viability assays (MTT/CCK-8) on non-small cell lung cancer cell line H1299. |
Why This Matters
This >1,500-fold difference in potency directly translates to a significantly lower effective concentration required for research applications, reducing potential off-target effects and making Apoptosis inducer 17 a more precise tool for studying apoptosis pathways in lung cancer models.
- [1] Synthesis and anticancer activity study of curcumin-related compounds containing benzyl piperidone. (2012). ScienceOpen. View Source
- [2] Zhang, Q., et al. (2024). Curcumin-Piperlongumine Hybrid Molecule Increases Cell Cycle Arrest and Apoptosis in Lung Cancer through JNK/c-Jun Signaling Pathway. Journal of Agricultural and Food Chemistry, 72(13), 7244-7255. View Source
